molecular formula C7H4N2O B12580097 10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene CAS No. 280112-07-4

10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene

Cat. No.: B12580097
CAS No.: 280112-07-4
M. Wt: 132.12 g/mol
InChI Key: YBBQLMMLAXEJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-oxa-2,9-diazatricyclo[53002,5]deca-1(7),3,5,8-tetraene is a heterocyclic compound that features a unique tricyclic structure incorporating oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the tricyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response . The compound’s unique structure allows it to bind effectively to these enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene is unique due to its specific tricyclic structure, which incorporates both oxygen and nitrogen atoms in a rigid framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

280112-07-4

Molecular Formula

C7H4N2O

Molecular Weight

132.12 g/mol

IUPAC Name

10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene

InChI

InChI=1S/C7H4N2O/c1-2-9-6(1)3-5-4-8-10-7(5)9/h1-4H

InChI Key

YBBQLMMLAXEJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C1=CC3=C2ON=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.